molecular formula C22H23N3O4S B2731111 2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide CAS No. 921525-40-8

2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide

Katalognummer: B2731111
CAS-Nummer: 921525-40-8
Molekulargewicht: 425.5
InChI-Schlüssel: KTTTWGUBMXGSLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex molecule featuring:

  • A 1H-imidazole core substituted at position 1 with a benzo[d][1,3]dioxol-5-ylmethyl group (a methylenedioxybenzene derivative) and at position 5 with a hydroxymethyl group.
  • A thioether linkage (-S-) connecting the imidazole to an acetamide backbone.

The benzo[d][1,3]dioxol moiety is associated with improved metabolic stability in pharmaceuticals, while the hydroxymethyl group may confer enhanced solubility compared to analogous alkyl or aryl substituents .

Eigenschaften

IUPAC Name

2-[1-(1,3-benzodioxol-5-ylmethyl)-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c26-13-18-11-24-22(25(18)12-17-6-7-19-20(10-17)29-15-28-19)30-14-21(27)23-9-8-16-4-2-1-3-5-16/h1-7,10-11,26H,8-9,12-15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTTWGUBMXGSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=CN=C3SCC(=O)NCCC4=CC=CC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure features a benzo[d][1,3]dioxole moiety, an imidazole ring, and a phenethylacetamide component. This unique combination suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds featuring imidazole and benzo[d][1,3]dioxole structures. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation. The compound's mechanism may involve modulation of key signaling pathways such as PI3K/Akt/mTOR, which are crucial in cancer cell survival and proliferation .

Table 1: Anticancer Activity of Related Compounds

Compound NameTargetIC50 (µM)Mechanism of Action
Compound X21MCF-7 Cells0.26 ± 0.03Inhibition of mTOR phosphorylation
Compound YA549 Cells0.5Induction of apoptosis via caspase activation

Antimicrobial Activity

Compounds structurally related to This compound have demonstrated antibacterial properties against various strains. The presence of the thiol group may enhance its interaction with bacterial enzymes, leading to antimicrobial effects .

Table 2: Antimicrobial Efficacy of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL

The proposed mechanism of action for this compound involves interaction with specific enzymes and receptors within the target cells. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which is crucial for enzyme inhibition . Additionally, the benzo[d][1,3]dioxole moiety may contribute to the compound's ability to penetrate cellular membranes effectively.

Case Studies

In a recent study investigating the pharmacological profile of similar compounds, researchers found that the introduction of hydroxymethyl groups significantly enhanced bioactivity against cancer cell lines. These findings suggest that This compound may exhibit similar enhanced activity due to its structural characteristics .

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The compound consists of multiple functional groups, including an imidazole ring, a benzo[d][1,3]dioxole moiety, and a phenethylacetamide structure. Its molecular formula can be represented as C₁₈H₁₉N₃O₃S.

Antimicrobial Activity

Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For example, compounds similar to 2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide have been tested for their ability to inhibit bacterial growth. One study demonstrated that thio derivatives showed potent activity against various strains of bacteria, suggesting potential applications as antibacterial agents .

Anticancer Properties

Imidazole derivatives have been extensively studied for their anticancer properties. The compound under discussion may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds derived from imidazole have shown effectiveness in inhibiting aromatase activity, which is crucial in estrogen biosynthesis related to breast cancer . This dual inhibition could provide therapeutic benefits in treating hormone-dependent cancers.

Leishmanicidal Activity

Another significant application is in treating leishmaniasis. Certain derivatives of benzo[d][1,3]dioxole have demonstrated leishmanicidal activity in vitro. The mechanism often involves disrupting the metabolic pathways of the Leishmania parasites, making such compounds promising candidates for further development as antileishmanial agents .

Table 1: Summary of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AntibacterialThio derivatives of benzo[d][1,3]dioxoleInhibition of bacterial growth
AnticancerImidazole derivativesInhibition of cancer cell proliferation
LeishmanicidalBenzo[d][1,3]dioxole derivativesSignificant leishmanicidal activity

Case Study 1: Antibacterial Activity

In a study evaluating various thio derivatives for antibacterial properties, researchers found that certain compounds showed a minimum inhibitory concentration (MIC) lower than standard antibiotics against resistant strains of bacteria. This highlights the potential for developing new antibacterial agents based on the structure of this compound.

Case Study 2: Anticancer Research

A recent investigation into imidazole-based compounds revealed that they could effectively inhibit aromatase activity in breast cancer cells. This was achieved through a series of enzyme assays where the test compound displayed significant inhibition compared to controls. Such findings support further exploration into the therapeutic uses of similar compounds in oncology .

Vergleich Mit ähnlichen Verbindungen

Structural Uniqueness

  • Imidazole vs. Benzimidazole Core : Unlike most analogs (e.g., compounds 28 and 4a-f ), the target compound uses an imidazole core instead of benzimidazole. This reduces aromaticity and may alter binding specificity or metabolic pathways.
  • Hydroxymethyl Group : The 5-hydroxymethyl substituent is rare in imidazole derivatives. It likely enhances aqueous solubility compared to methyl or phenyl groups in compounds like 9a .
  • Thioether Linkage : Replacing ether or amine linkages (common in compounds 4a-f and 28 ) with a thioether could improve resistance to oxidative degradation but may affect bioavailability.

Pharmacological Potential

  • The N-phenethyl-acetamide moiety shares similarities with compound 28 , a potent IDO1 inhibitor, suggesting possible immunomodulatory activity.
  • The benzo[d][1,3]dioxol group, seen in paroxetine and tadalafil, is associated with enhanced blood-brain barrier penetration, hinting at CNS-targeted applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.